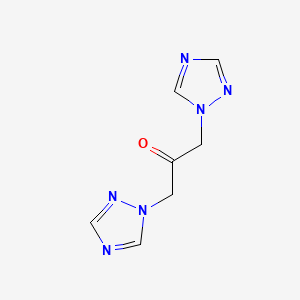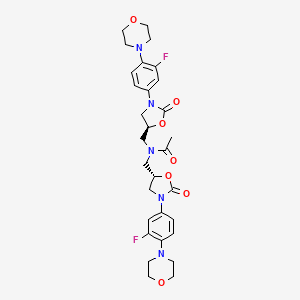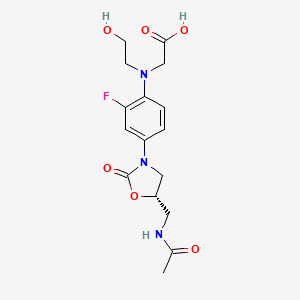
イトラコナゾール
概要
説明
Isopropyl Itraconazole is a byproduct formed during the synthesis of itraconazole, a triazole antifungal agent. Itraconazole is used to treat various fungal infections by inhibiting the biosynthesis of ergosterol, a key component of fungal cell membranes . Impurities like Isopropyl Itraconazole can arise during the manufacturing process and need to be identified and quantified to ensure the purity and efficacy of the pharmaceutical product .
科学的研究の応用
Isopropyl Itraconazole has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the synthesis and degradation pathways of itraconazole . In biology, it helps in understanding the metabolism and pharmacokinetics of itraconazole and its related compounds . In medicine, it is essential for ensuring the purity and efficacy of itraconazole formulations . In the industry, it aids in the development of analytical methods for impurity profiling and quality control .
作用機序
Target of Action
The primary target of Isopropyl Itraconazole is 14α-demethylase , a fungal cytochrome P450 enzyme . This enzyme plays a crucial role in the biosynthesis of ergosterol, a vital component of fungal cell membranes .
Mode of Action
Isopropyl Itraconazole interacts with its target, 14α-demethylase, by forming a complex with the enzyme’s active site . This interaction inhibits the enzyme’s activity, preventing the conversion of lanosterol to ergosterol . The resulting disruption in ergosterol synthesis leads to alterations in the fungal cell membrane, which can inhibit fungal growth .
Biochemical Pathways
The inhibition of 14α-demethylase affects the ergosterol biosynthesis pathway . Ergosterol is a key component of fungal cell membranes, and its depletion can lead to increased membrane permeability and disruption of essential membrane-bound processes . This ultimately results in the inhibition of fungal growth .
Pharmacokinetics
The pharmacokinetics of Isopropyl Itraconazole are influenced by its absorption, distribution, metabolism, and excretion (ADME) properties . It has been reported that itraconazole has an elimination half-life of approximately 20 hours . .
Result of Action
The molecular and cellular effects of Isopropyl Itraconazole’s action primarily involve the disruption of fungal cell membrane integrity and function . By inhibiting ergosterol synthesis, Isopropyl Itraconazole can cause increased membrane permeability and disrupt essential membrane-bound processes, leading to the inhibition of fungal growth .
Safety and Hazards
将来の方向性
The future directions in the study of Itraconazole and its impurities could involve the development of more efficient synthesis methods, the discovery of new applications, and the improvement of existing formulations . For instance, a novel strategy for tablet formulations using five inorganic salts was investigated to improve Itraconazole’s poor solubility .
生化学分析
Biochemical Properties
Isopropyl Itraconazole interacts with various enzymes and proteins in biochemical reactions. It is a potent inhibitor of ergosterol synthesis, a vital component of fungal cell membranes . The inhibition of ergosterol synthesis leads to an increase in cell wall permeability and cellular content leakage .
Cellular Effects
Isopropyl Itraconazole has been shown to have significant effects on various types of cells and cellular processes. It inhibits cell growth and promotes cell death of fungi . In addition, it has been found to induce proteasome activities and degrade the accumulation of bonafide-misfolded proteins, including heat-denatured luciferase .
Molecular Mechanism
The molecular mechanism of Isopropyl Itraconazole involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It mediates its antifungal activity by inhibiting 14α-demethylase, a fungal cytochrome P450 enzyme that converts lanosterol to ergosterol .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Isopropyl Itraconazole change over time. It has been observed that the probability of toxicity increases with increasing concentrations of Isopropyl Itraconazole .
Dosage Effects in Animal Models
In animal models, the effects of Isopropyl Itraconazole vary with different dosages. For dermatophytosis in dogs, the dosage is 5 mg/kg, administered orally every 24 hours until mycological cure .
Metabolic Pathways
Isopropyl Itraconazole is involved in metabolic pathways that interact with enzymes or cofactors. It is metabolized to hydroxy-itraconazole (OH-ITZ), keto-itraconazole (keto-ITZ), and N-desalkyl itraconazole (ND-ITZ) by cytochrome P450 3A4 .
Transport and Distribution
It is known that itraconazole, the parent compound of Isopropyl Itraconazole, is well distributed in various tissues due to its lipophilic nature .
準備方法
Synthetic Routes and Reaction Conditions: The preparation of Isopropyl Itraconazole involves several steps, starting from the synthesis of itraconazole itself. The process typically includes the reaction of 2,4-dichlorophenyl with 1H-1,2,4-triazole-1-ylmethyl and 1,3-dioxolan-4-ylmethoxyphenyl . The reaction conditions often involve the use of solvents like dichloromethane and methanol, with the addition of hydroxypropyl methylcellulose and pluronic F-127 to obtain the raw material solution .
Industrial Production Methods: In industrial settings, the production of Isopropyl Itraconazole can be achieved through supercritical fluid crystallization. This method involves dissolving a mixture of itraconazole and L-ascorbic acid in a mixed solvent, followed by the addition of carbon dioxide through a pressure-regulating valve into a crystallization autoclave . The solution is then sprayed into the autoclave, where composite particles are separated and collected .
化学反応の分析
Types of Reactions: Isopropyl Itraconazole undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for understanding the compound’s stability and behavior under different conditions.
Common Reagents and Conditions: Common reagents used in the reactions of Isopropyl Itraconazole include acetonitrile, ammonium acetate, and hydrochloric acid . The conditions often involve specific temperatures and pH levels to ensure the desired reaction outcomes .
Major Products Formed: The major products formed from the reactions of Isopropyl Itraconazole include hydroxy-itraconazole, keto-itraconazole, and N-desalkyl itraconazole . These metabolites are crucial for understanding the compound’s pharmacokinetics and potential effects .
類似化合物との比較
- Hydroxy-itraconazole
- Keto-itraconazole
- N-desalkyl itraconazole
Comparison: Isopropyl Itraconazole is unique in its formation and properties compared to other similar compounds. While hydroxy-itraconazole and keto-itraconazole are metabolites formed during the metabolism of itraconazole, Isopropyl Itraconazole is specifically formed during the synthesis process . This distinction is crucial for understanding its role in impurity profiling and quality control .
Isopropyl Itraconazole’s unique formation pathway and properties make it an essential compound for ensuring the purity and efficacy of itraconazole formulations. Its study and analysis contribute significantly to the fields of chemistry, biology, medicine, and industry.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for Itraconazole Impurity D involves the conversion of Itraconazole to the intermediate compound, followed by further reactions to obtain the final product.", "Starting Materials": [ "Itraconazole", "Sodium hydroxide", "Methanol", "Hydrochloric acid", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: Dissolve Itraconazole in methanol and add sodium hydroxide solution to the mixture.", "Step 2: Heat the mixture at reflux temperature for several hours to obtain the intermediate compound.", "Step 3: Cool the mixture and adjust the pH to acidic using hydrochloric acid.", "Step 4: Extract the mixture with ethyl acetate and separate the organic layer.", "Step 5: Wash the organic layer with water and dry over anhydrous sodium sulfate.", "Step 6: Evaporate the solvent to obtain the final product, Itraconazole Impurity D." ] } | |
CAS番号 |
89848-49-7 |
分子式 |
C34H36Cl2N8O4 |
分子量 |
691.6 g/mol |
IUPAC名 |
4-[4-[4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-propan-2-yl-1,2,4-triazol-3-one |
InChI |
InChI=1S/C34H36Cl2N8O4/c1-24(2)44-33(45)43(23-39-44)28-6-4-26(5-7-28)40-13-15-41(16-14-40)27-8-10-29(11-9-27)46-18-30-19-47-34(48-30,20-42-22-37-21-38-42)31-12-3-25(35)17-32(31)36/h3-12,17,21-24,30H,13-16,18-20H2,1-2H3/t30-,34-/m0/s1 |
InChIキー |
YPJNBOZLRNFTJN-NHZFLZHXSA-N |
異性体SMILES |
CC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OC[C@H]5CO[C@](O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl |
SMILES |
CC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl |
正規SMILES |
CC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl |
純度 |
> 95% |
数量 |
Milligrams-Grams |
同義語 |
cis-4-[4-[4-[4-[[2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-1-piperazinyl]phenyl]-2,4-dihydro-2-(1-methylethyl)-3H-1,2,4-triazol-3-one; |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











